molecular formula C20H30N4O3 B6782386 N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide

Cat. No.: B6782386
M. Wt: 374.5 g/mol
InChI Key: UILAYAJLRZMRHA-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique molecular architecture, which includes a spiro[4.5]decane core, a pyrazine ring, and a piperidine moiety. Such structures are often found in biologically active molecules, making this compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c25-18-16(1-4-20(18)5-11-27-12-6-20)13-23-19(26)15-2-9-24(10-3-15)17-14-21-7-8-22-17/h7-8,14-16,18,25H,1-6,9-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILAYAJLRZMRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(C1CNC(=O)C3CCN(CC3)C4=NC=CN=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spiro[4.5]decane core through a stereoselective synthesis from d-glucose .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution on the piperidine ring can introduce various functional groups .

Scientific Research Applications

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting their function. The pyrazine and piperidine moieties can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide is unique due to its combination of a spiro[4.5]decane core with pyrazine and piperidine moieties, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties .

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